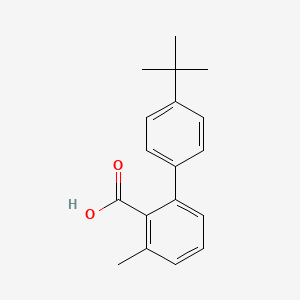

6-Methyl-2-(4-T-butylphenyl)benzoic acid

Description

6-Methyl-2-(4-T-butylphenyl)benzoic acid is a substituted benzoic acid derivative characterized by a methyl group at the 6-position of the benzene ring and a bulky 4-T-butylphenyl group at the 2-position. Benzoic acid derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical and biological properties .

Properties

IUPAC Name |

2-(4-tert-butylphenyl)-6-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-12-6-5-7-15(16(12)17(19)20)13-8-10-14(11-9-13)18(2,3)4/h5-11H,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLFFOPKQYCYPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC=C(C=C2)C(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20690583 | |

| Record name | 4'-tert-Butyl-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20690583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261908-10-4 | |

| Record name | 4'-tert-Butyl-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20690583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(4-T-butylphenyl)benzoic acid typically involves the following steps:

Friedel-Crafts Alkylation:

Methylation: The methyl group is introduced at the 6th position of the benzoic acid core using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

Carboxylation: The final step involves the carboxylation of the intermediate compound to form the benzoic acid derivative. This can be achieved through the reaction of the intermediate with carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(4-T-butylphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-Methyl-2-(4-T-butylphenyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(4-T-butylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Extraction Efficiency and Physicochemical Properties

Substituents significantly influence extraction efficiency and membrane-phase behavior. Compared to simpler benzoic acid derivatives (e.g., unsubstituted benzoic acid or phenol), 6-Methyl-2-(4-T-butylphenyl)benzoic acid likely exhibits distinct extraction dynamics due to its hydrophobic substituents.

- Distribution Coefficient (m): Benzoic acid and phenol exhibit high extraction rates due to their favorable distribution coefficients (m = 12.5 and 15.2, respectively), driven by membrane-phase solubility . The bulky T-butyl group in this compound may reduce m compared to unsubstituted benzoic acid, as hydrophobicity could hinder dissolution in aqueous phases.

- Effective Diffusivity: Effective diffusivity follows the order: benzoic acid > acetic acid > phenol . The steric hindrance from the T-butyl group in the target compound may further lower its diffusivity relative to smaller analogs.

Table 1: Comparative Extraction Properties

| Compound | Distribution Coefficient (m) | Effective Diffusivity (cm²/s) |

|---|---|---|

| Benzoic acid | 12.5 | 5.8 × 10⁻⁶ |

| Phenol | 15.2 | 3.2 × 10⁻⁶ |

| Acetic acid | 2.1 | 4.5 × 10⁻⁶ |

| This compound | Estimated lower than benzoic acid | Estimated lower than benzoic acid |

Toxicity Predictions via QSTR Models

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the importance of molecular connectivity indices (0JA, 1JA) in predicting oral LD₅₀ values in mice .

- For example, LD₅₀ values for benzoic acid derivatives with bulky substituents (e.g., 2,4,6-trimethylbenzoic acid) are typically lower than those of unsubstituted benzoic acid (LD₅₀ = 1.7 g/kg in mice).

Table 2: Predicted Toxicity Based on Substituents

| Compound | 0JA | 1JA | Predicted LD₅₀ (g/kg) |

|---|---|---|---|

| Benzoic acid | 1.00 | 1.73 | 1.7 |

| 4-Methylbenzoic acid | 1.41 | 2.12 | 1.2 |

| This compound | Estimated higher | Estimated higher | 0.8–1.0 |

Antioxidant Activity

Cinnamic acid derivatives generally outperform benzoic acid analogs in antioxidant activity due to resonance stabilization from conjugated double bonds . However, substituents like hydroxyl or methyl groups modulate this activity:

- Hydroxyl vs. Alkyl Groups: The absence of hydroxyl groups in this compound likely reduces its antioxidant capacity compared to protocatechuic acid (3,4-dihydroxybenzoic acid). However, the T-butyl group may enhance lipid solubility, making it more effective in non-polar environments.

Table 3: Antioxidant Activity Comparison

| Compound | Antioxidant Activity (IC₅₀, μM) | Key Substituents |

|---|---|---|

| Benzoic acid | >500 | None |

| Protocatechuic acid | 25 | 3,4-di-OH |

| Caffeic acid | 15 | 3,4-di-OH, CH=CHCOOH |

| This compound | Estimated >200 | 6-CH₃, 4-T-butyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.